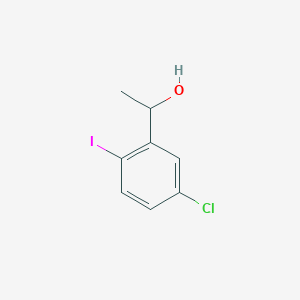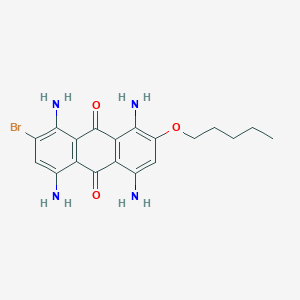
BDPTMRamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BDPTMRamine is synthesized through a series of chemical reactions involving borondipyrromethene (BODIPY) as the core structure. The synthesis typically involves the following steps:
Formation of BODIPY Core: The initial step involves the condensation of pyrrole with a boron-containing reagent to form the BODIPY core.
Functionalization: The BODIPY core is then functionalized with various substituents to enhance its fluorescence properties
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
BDPTMRamine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine groups can react with electrophiles such as activated esters and carbonyl compounds.
Enzymatic Reactions: This compound can participate in enzymatic transamination reactions, where the amine group is transferred to another molecule
Common Reagents and Conditions
Electrophiles: Common electrophiles used in reactions with this compound include NHS esters and aldehydes.
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous or organic solvents, and may require catalysts or enzymes
Major Products
The major products formed from these reactions are conjugates where this compound is linked to another molecule, enhancing its utility in various applications .
Scientific Research Applications
BDPTMRamine is widely used in scientific research due to its exceptional fluorescence properties. Some key applications include:
Fluorescence Microscopy: Used as a fluorescent dye for imaging biological samples.
Flow Cytometry: Employed in labeling cells for flow cytometric analysis.
Fluorescence Polarization Assays: Utilized in assays to study molecular interactions and dynamics.
Biosensing: Incorporated into biosensors for detecting various analytes .
Mechanism of Action
BDPTMRamine exerts its effects through its fluorescence properties. The primary amine groups allow it to conjugate with various molecules, enabling it to act as a fluorescent probe. The high quantum yield and brightness of this compound make it highly effective in detecting and imaging biological targets .
Comparison with Similar Compounds
BDPTMRamine is unique compared to other similar compounds due to its high quantum yield and brightness. Similar compounds include:
TAMRA: While TAMRA is widely used, this compound offers higher brightness and quantum yield.
BDP TMR Alkyne: Another borondipyrromethene dye with an alkyne group for click chemistry.
BDP TMR Azide: Contains an azido group and is used for similar applications but with different conjugation chemistry .
This compound stands out due to its superior fluorescence properties, making it a preferred choice for various scientific applications.
Properties
Molecular Formula |
C27H36BF2N4O2- |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide |
InChI |
InChI=1S/C27H36BF2N4O2/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21/h8-12,14,18,25H,4-7,13,15-17,31H2,1-3H3,(H,32,35)/q-1 |
InChI Key |
LNCMZVNFMYIRDN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCCCCCN)C)C4=CC=C(C=C4)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


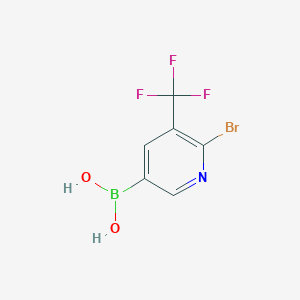
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
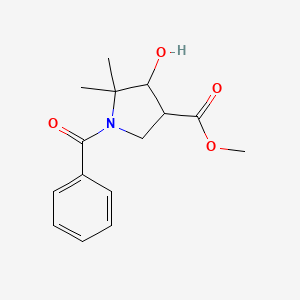
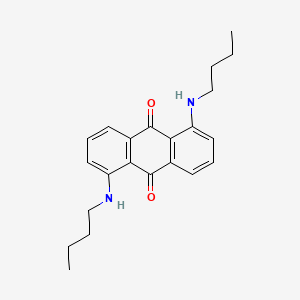
![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
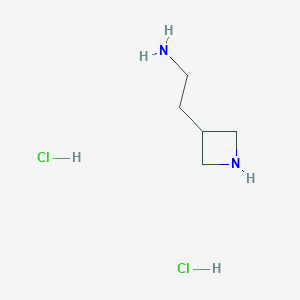
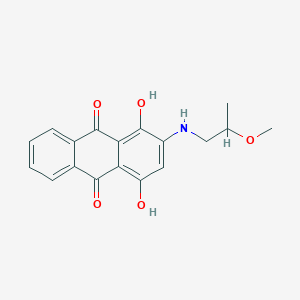
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
